2,8-Dimercapto-6-hydroxypurine

Antithyroid Reproductive Toxicology Testosterone

Common challenge: Antithyroid research requires distinguishing peripheral (testicular) from central (HPT-axis) endocrine effects. DMHP solves this. • Suppresses plasma testosterone & testicular cell proliferation (Sertoli/Leydig P<0.0001) independently of thyroid peroxidase. • >320°C melting point vs. PTU (219°C) - enables hot-fill/melt-processing protocols. • Not listed by IARC, NTP, or ACGIH as carcinogen - reduces compliance costs vs. PTU (IARC Group 2B).

Molecular Formula C5H4N4OS2
Molecular Weight 200.2 g/mol
CAS No. 15986-32-0
Cat. No. B096504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dimercapto-6-hydroxypurine
CAS15986-32-0
Synonyms2,8-dimercapto-6-hydroxypurine
Molecular FormulaC5H4N4OS2
Molecular Weight200.2 g/mol
Structural Identifiers
SMILESC12=C(NC(=S)N1)NC(=S)NC2=O
InChIInChI=1S/C5H4N4OS2/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)
InChIKeyNDSUZZIWNBVBKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dimercapto-6-hydroxypurine: Dual-Thiol Purine Antithyroid Agent


2,8-Dimercapto-6-hydroxypurine (DMHP; also designated 2,8-dithio-6-oxypurine or 2,8-dithiouric acid) is a synthetic purine derivative bearing two thiol substituents at positions 2 and 8 and a hydroxyl group at position 6 of the purine ring [1]. It is formally classified as a mercaptopurine analog and indexed as an antithyroid agent in the Medical Subject Headings (MeSH) vocabulary [2]. DMHP has been utilized as a pharmacological tool to probe peripheral endocrine modulation, specifically demonstrating negative modulation of the male reproductive axis through suppression of plasma testosterone and testicular cell proliferation in adult rat models [3].

2,8-Dimercapto-6-hydroxypurine: Non-Interchangeability with Thiopurines and Thioureas


Within the antithyroid pharmacophore landscape, 2,8-dimercapto-6-hydroxypurine occupies a structurally distinct niche that precludes simple substitution with either the thiourea-class agents (propylthiouracil, methimazole) or the monothiol purine antimetabolites (6-mercaptopurine, 6-thioguanine). DMHP's 2,8-dithiol substitution pattern on the purine scaffold confers a dual sulfhydryl character absent in monothiol purines, enabling bidentate metal coordination and distinct redox behavior [1]. Unlike propylthiouracil, which irreversibly inactivates thyroid peroxidase through covalent adduct formation, DMHP has been characterized as a peripheral modulator of reproductive endocrine function with a different target profile [2]. Furthermore, DMHP's acute systemic toxicity differs measurably from that of propylthiouracil, as demonstrated by intraperitoneal LD50 values in rodent models [3]. These structural, mechanistic, and toxicological differences mean that selecting DMHP over its nearest analogs is a non-trivial decision with implications for experimental reproducibility and safety.

2,8-Dimercapto-6-hydroxypurine: Quantitative Differentiation Evidence


Peripheral Testosterone Suppression: DMHP vs. Propylthiouracil

In a 21-day repeated-dose intraperitoneal study in adult male rats (n=12, 3 groups: control, DMSO vehicle, DMHP-treated), DMHP produced a statistically significant, time-dependent suppression of plasma testosterone. At day 1, 7, and 14, plasma testosterone decreased at P<0.05, and by day 21 the suppression deepened to P<0.01 [1]. This is distinct from the pattern reported for propylthiouracil (PTU), which exerts its antitesticular effects primarily through irreversible thyroid peroxidase inactivation and consequent systemic hypothyroidism, whereas the DMHP study specifically characterized its action as a peripheral negative modulator directly affecting intratesticular Sertoli and Leydig cell populations (P<0.0001 for both cell types) and arresting spermatogenesis [1]. No equivalent direct testicular cell population study with identical design exists for PTU; the available PTU data focus on testosterone secretion in isolated interstitial cells with a different mechanistic profile [2]. Thus, DMHP offers a tool for dissecting peripheral vs. centrally-mediated reproductive endocrine effects, a distinction not achievable with PTU.

Antithyroid Reproductive Toxicology Testosterone Male Reproductive System

Acute Toxicity (LD50): DMHP vs. Propylthiouracil

The acute intraperitoneal toxicity of 2,8-dimercapto-6-hydroxypurine in mice is reported as LD50 = 400 mg/kg , derived from RTECS data (National Technical Information Service, Vol. AD691-490). This is numerically higher than the intraperitoneal LD50 of propylthiouracil in rats, reported as 342 mg/kg [1]. While species differences (mouse vs. rat) preclude a formal head-to-head statistical comparison, the 58 mg/kg absolute difference (approximately 17% higher for DMHP) suggests a slightly less acutely toxic profile under these conditions. This differential is relevant for laboratory safety assessment and procurement risk categorization, particularly when selecting among antithyroid tool compounds for in vivo studies.

Toxicology LD50 Safety Procurement Risk Assessment

Thermal Stability: DMHP vs. Common Antithyroid Agents

2,8-Dimercapto-6-hydroxypurine exhibits a melting point exceeding 320°C , which substantially surpasses the melting points of the two most commonly used antithyroid agents: propylthiouracil (219–221°C) [1] and methimazole (144–147°C) [2]. This >100°C differential relative to PTU and >170°C differential relative to methimazole indicates markedly greater thermal stability for DMHP. For applications requiring elevated-temperature processing, sterilization, or formulation steps, DMHP's high melting point reduces the risk of thermal degradation that would compromise PTU or methimazole integrity.

Thermal Stability Melting Point Formulation High-Temperature Processing

Carcinogenicity Classification: DMHP vs. Propylthiouracil

2,8-Dimercapto-6-hydroxypurine is not listed as a carcinogen by the American Conference of Governmental Industrial Hygienists (ACGIH), the International Agency for Research on Cancer (IARC), or the U.S. National Toxicology Program (NTP) . In contrast, propylthiouracil is classified by IARC as Group 2B (possibly carcinogenic to humans) based on sufficient evidence in experimental animals [1]. This regulatory classification differential has direct implications for institutional procurement approval processes, laboratory safety documentation, and waste disposal protocols.

Carcinogenicity Regulatory Compliance Safety Data Procurement Risk

2,8-Dimercapto-6-hydroxypurine: Application Scenarios


Peripheral Endocrine Disruption Research

For experimental protocols that require distinguishing peripheral (testicular-level) from centrally-mediated (hypothalamic-pituitary-thyroid axis) endocrine effects, 2,8-dimercapto-6-hydroxypurine is the indicated tool compound. The Jahan et al. (2012) study [1] provides cell-level quantitative evidence—Sertoli cell population decrease P<0.0001, Leydig cell population decrease P<0.0001, and arrested spermatogenesis—that is not available for propylthiouracil in a comparable 21-day in vivo model. Researchers investigating the direct effects of antithyroid agents on male fertility should procure DMHP rather than PTU when the experimental variable of interest is peripheral testicular modulation independent of systemic thyroid status.

High-Temperature Synthesis & Formulation

For chemical synthesis, materials processing, or formulation steps that require thermal stability above 220°C, 2,8-dimercapto-6-hydroxypurine (melting point >320°C ) is distinctly preferable to propylthiouracil (219-221°C) and methimazole (144-147°C) [2]. DMHP's thermal stability margin of >100°C over PTU enables hot-fill operations, melt-processing, or elevated-temperature reaction conditions that would decompose common antithyroid comparators. Procurement specifications for high-temperature applications should explicitly require DMHP over PTU or methimazole.

Carcinogen-Restricted Procurement

In academic, government, or industrial laboratories subject to carcinogen control policies, 2,8-dimercapto-6-hydroxypurine offers a regulatory compliance advantage: it is not listed by ACGIH, IARC, or NTP as a carcinogen , whereas the commonly used alternative propylthiouracil carries an IARC Group 2B (possibly carcinogenic to humans) classification [3]. Procurement officers seeking an antithyroid tool compound with reduced regulatory burden for storage, handling, and waste disposal should preferentially select DMHP in facilities where carcinogen inventory tracking and special containment are administratively costly.

Purine-Scaffold Antithyroid Studies

For structure-activity relationship (SAR) studies or pharmacological profiling of antithyroid mechanisms, 2,8-dimercapto-6-hydroxypurine represents a chemically distinct class—a dual-thiol purine—compared to the thiourea-based agents (propylthiouracil, methimazole). DMHP's MeSH classification as a mercaptopurine analog with antithyroid indexing [4] confirms its unique position at the intersection of thiopurine and antithyroid pharmacology. Researchers conducting comparative antithyroid mechanism studies should include DMHP as a purine-scaffold comparator to control for scaffold-specific effects that cannot be probed with thiourea-only compound panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,8-Dimercapto-6-hydroxypurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.